molecular formula C4H7NS B1205332 2-Iminothiolane CAS No. 6539-14-6

2-Iminothiolane

Cat. No. B1205332
CAS RN: 6539-14-6
M. Wt: 101.17 g/mol
InChI Key: CNHYKKNIIGEXAY-UHFFFAOYSA-N
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Description

2-Iminothiolane, also known as Traut’s reagent, is a cyclic thioimidate compound . It is a thiolating reagent that reacts with primary amine groups, such as those of amino acids, to form sulfhydryl groups . It allows for crosslinking or labeling of molecules such as proteins through the use of disulfide or thioether conjugation .


Synthesis Analysis

2-Iminothiolane is a thiolating reagent used in the preparation of disulfide and thioether linked conjugates, such as for protein crosslinking . It has a preference for primary amino groups and reacts at pH 7-10 to give amidine compounds which contain free sulhydryl groups .


Molecular Structure Analysis

The chemical formula of 2-Iminothiolane is C4H7NS . Its molecular weight is 137.63 .


Chemical Reactions Analysis

2-Iminothiolane reacts with primary amines efficiently at pH 7 to 9, creating amidine compounds with a sulfhydryl group . It allows for crosslinking or labeling of molecules such as proteins through use of disulfide or thioether conjugation . It was first used to thiolate a subunit of ribosome in E. coli in 1973 .


Physical And Chemical Properties Analysis

2-Iminothiolane appears as a powder . Its boiling point is between 198-201°C . It is soluble in water at 100 mg/mL .

Scientific Research Applications

Protein Labeling & Crosslinking

2-Iminothiolane, commercially known as Traut’s Reagent, is widely used for protein labeling and crosslinking . It reacts with primary amines to add a sulfhydryl group, which can then be targeted for further reaction in labeling or crosslinking processes . This is particularly useful in the study of protein interactions and the structure-function relationship within proteins.

Thiolation of Amines

The compound is effective in the thiolation of amines , converting them to sulfhydryls in a one-step process that is both simple and specific . This reaction occurs selectively at pH 7-10, allowing for targeted modifications of biomolecules.

Sulfhydryl Addition to Polysaccharides

2-Iminothiolane serves as a thiolation reagent for polysaccharides . By introducing sulfhydryl groups, researchers can modify polysaccharides to study their properties or to conjugate them with other molecules for various applications, including drug delivery systems.

RNA-Protein Crosslinking

In molecular biology, 2-Iminothiolane is used as a RNA-protein crosslinking reagent . This application is crucial for understanding the interactions between RNA and proteins, which is fundamental in gene expression and regulation studies.

Immobilization Procedures

The introduction of sulfhydryl groups by 2-Iminothiolane allows for the immobilization of proteins or other molecules on surfaces or matrices . This is particularly relevant in the development of biosensors and diagnostic tools.

Charge Preservation in Modification

An important feature of 2-Iminothiolane is its ability to preserve the positive charge of the original amino group after modification . This helps maintain the solubility and functionality of the modified proteins, which is essential for their subsequent applications.

Flexibility in Labeling and Crosslinking

The compound incorporates a five-atom spacer arm, which reduces steric hindrance and allows for more flexible labeling and crosslinking . This flexibility is advantageous when working with complex biomolecules or in crowded cellular environments.

Stability and Reaction Efficiency

2-Iminothiolane is stable in acidic or neutral buffers and reacts efficiently with primary amines . Its stability and reactivity make it a reliable reagent for various biochemical modifications.

Mechanism of Action

Target of Action

2-Iminothiolane, also known as Thiolan-2-imine, primarily targets primary amines . These primary amines are often found in proteins and peptides . The compound has a preference for primary amino groups and reacts at pH 7-10 to give amidine compounds which contain free sulhydryl groups .

Mode of Action

2-Iminothiolane is a thiolating reagent that reacts with primary amines to introduce sulfhydryl groups while maintaining charge properties similar to the original amino group . It reacts at pH 7-10 by an amidine bond to present free sulfhydryl . This reaction results in the formation of disulfide and thioether linked conjugates .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The primary result of 2-Iminothiolane’s action is the addition of sulfhydryl groups to primary amines . This modification can lead to the formation of new disulfide groups , which can have significant effects at the molecular and cellular levels, including the potential for protein crosslinking .

Action Environment

The action of 2-Iminothiolane is influenced by environmental factors such as pH. The compound reacts with primary amines at a pH range of 7-10 . Therefore, the efficacy and stability of 2-Iminothiolane can be affected by the pH of its environment. Additionally, the compound should be stored at a temperature of 2-8°C , suggesting that temperature may also influence its stability and action.

Safety and Hazards

2-Iminothiolane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

2-Iminothiolane has been used in studies of cellular organelles and oligomeric enzymes, using the techniques of protein-protein cross-linking . It may also be used to introduce reactive sulfhydryl groups into proteins for subsequent reaction with alkylating agents or heavy metal compounds .

properties

IUPAC Name

thiolan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c5-4-2-1-3-6-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHYKKNIIGEXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984006
Record name Thiolan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iminothiolane

CAS RN

6539-14-6
Record name 2(3H)-Thiophenimine, dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiolan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iminothiolane
Source European Chemicals Agency (ECHA)
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Record name 2-Iminothiolane
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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